molecular formula C10H13FO B8786629 1-(4-fluorophenyl)-2-methylpropan-1-ol

1-(4-fluorophenyl)-2-methylpropan-1-ol

Cat. No.: B8786629
M. Wt: 168.21 g/mol
InChI Key: NVTZVRJGHWXKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by a fluoro-substituted phenyl ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-fluorophenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The fluoro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: 1-(4-Fluoro-phenyl)-2-methyl-propan-1-one.

    Reduction: 1-(4-Fluoro-phenyl)-2-methyl-propane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(4-Fluoro-phenyl)-2-methyl-propan-1-one: The ketone analog of 1-(4-fluorophenyl)-2-methylpropan-1-ol.

    1-(4-Fluoro-phenyl)-2-methyl-propane: The fully reduced analog.

    1-(4-Fluoro-phenyl)-3-phenyl-propenone: A structurally related chalcone derivative.

Uniqueness: this compound is unique due to its specific combination of a fluoro-substituted phenyl ring and a hydroxyl group on the propanol backbone. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-ol

InChI

InChI=1S/C10H13FO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10,12H,1-2H3

InChI Key

NVTZVRJGHWXKET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)O

Origin of Product

United States

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